molecular formula C23H21N5O2 B12698388 2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 192189-26-7

2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12698388
CAS No.: 192189-26-7
M. Wt: 399.4 g/mol
InChI Key: FAUYKFLHHWFNGE-UHFFFAOYSA-N
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Description

2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindoles, while reduction can produce amines .

Scientific Research Applications

2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Properties

CAS No.

192189-26-7

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C23H21N5O2/c1-4-28-21-15(6-5-11-24-21)23(29)27(2)20-10-9-19(26-22(20)28)17-13-25-18-8-7-14(30-3)12-16(17)18/h5-13,25H,4H2,1-3H3

InChI Key

FAUYKFLHHWFNGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNC5=C4C=C(C=C5)OC)C

Origin of Product

United States

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